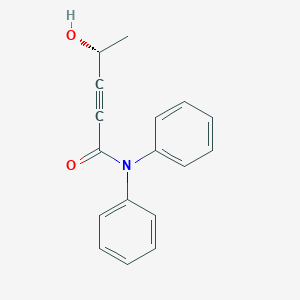![molecular formula C25H34N4O3S B2772129 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide CAS No. 1189700-03-5](/img/structure/B2772129.png)
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide is a useful research compound. Its molecular formula is C25H34N4O3S and its molecular weight is 470.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research in this area often involves the synthesis of sulfonamide-based derivatives, including 1,3,4-oxadiazole compounds, and their subsequent evaluation for various biological activities. For instance, Kavitha et al. (2019) synthesized a novel series of 1,3,4-oxadiazole containing sulfonamide derivatives, evaluating them for antimicrobial, anti-inflammatory, and anti-diabetic activities. These compounds exhibited significant anti-inflammatory activity, with some showing excellent performance compared to standard treatments (Kavitha, Nasarullah, & Kannan, 2019).
Advances in Sulfonamide Hybrids
Sulfonamides have been a focus of pharmaceutical research due to their broad spectrum of biological activities. Ghomashi et al. (2022) discussed the hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties, leading to hybrids with a wide range of biological activities. This research highlights the significance of sulfonamide hybrids in developing new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antimicrobial Activities
The antimicrobial potential of sulfonamide derivatives and their hybrids is another area of interest. Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives, including those with sulfonamide linkages, and evaluated their antimicrobial activities. Some compounds showed good to moderate activities against various test microorganisms, demonstrating the potential of such compounds in antimicrobial therapy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Enzyme Inhibition Studies
Compounds with sulfonamide linkages have also been evaluated for their potential as enzyme inhibitors. Bilginer et al. (2020) designed and synthesized a series of sulfonamides to investigate their inhibitory activities against acetylcholinesterase and carbonic anhydrases. The study found several compounds with promising inhibitory activities, underscoring the therapeutic potential of sulfonamide derivatives in treating conditions associated with these enzymes (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).
Antioxidant Activity
The antioxidant properties of sulfonamide derivatives have also been explored. Padmaja et al. (2014) reported on the synthesis and evaluation of antioxidant activity of a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles). This research demonstrated that certain sulfonamide-linked compounds exhibited higher antioxidant activity compared to their sulfone-linked counterparts, suggesting potential applications in combating oxidative stress-related diseases (Padmaja, Pedamalakondaiah, Sravya, Reddy, & Jyothi Kumar, 2014).
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3S/c30-25(27-16-7-11-21-9-3-1-4-10-21)22-13-19-28(20-14-22)24-23(12-8-15-26-24)33(31,32)29-17-5-2-6-18-29/h1,3-4,8-10,12,15,22H,2,5-7,11,13-14,16-20H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWJYJVOPDDKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-Chlorothiophen-2-yl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2772046.png)

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772049.png)
![2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2772051.png)
![7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2772053.png)
![Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2772054.png)


![3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2772060.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2772064.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)


